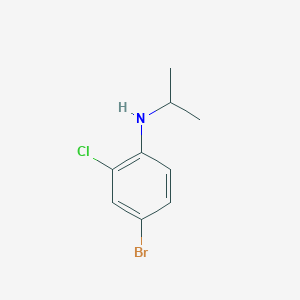4-bromo-2-chloro-N-(propan-2-yl)aniline
CAS No.: 1098353-63-9
Cat. No.: VC5321080
Molecular Formula: C9H11BrClN
Molecular Weight: 248.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1098353-63-9 |
|---|---|
| Molecular Formula | C9H11BrClN |
| Molecular Weight | 248.55 |
| IUPAC Name | 4-bromo-2-chloro-N-propan-2-ylaniline |
| Standard InChI | InChI=1S/C9H11BrClN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |
| Standard InChI Key | MMEBZTPZVFYIEJ-UHFFFAOYSA-N |
| SMILES | CC(C)NC1=C(C=C(C=C1)Br)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₉H₁₁BrClN and a molar mass of 248.55 g/mol . Its IUPAC name, 4-bromo-2-chloro-N-(propan-2-yl)aniline, reflects the substitution pattern:
-
Bromine at the 4-position.
-
Chlorine at the 2-position.
Spectral Data
Key spectral characteristics include:
-
¹H NMR: Aromatic protons adjacent to halogens appear as distinct doublets (δ 7.2–7.5 ppm), while the isopropyl group’s methyl protons resonate as a doublet near δ 1.2 ppm .
-
¹³C NMR: The benzene ring carbons bonded to halogens show deshielded signals (δ 120–140 ppm) .
-
HRMS: A molecular ion peak at m/z 248.55 confirms the molecular formula .
Crystallographic Insights
X-ray diffraction studies reveal a planar benzene ring with dihedral angles influenced by halogen substituents. Intermolecular N–H⋯N and N–H⋯Br hydrogen bonds stabilize the crystal lattice, as observed in related structures .
Synthesis and Industrial Production
Halogenation of Aniline Derivatives
A common method involves sequential halogenation of N-isopropylaniline:
-
Chlorination: Using Cl₂ or SOCl₂ in dichloromethane at 0–25°C.
-
Bromination: Employing Br₂ or NBS in cyclohexane or 1,2-dichloroethane at 70–100°C .
Typical yields exceed 95% under optimized conditions .
Alkylation of 4-Bromo-2-chloroaniline
Reaction with isopropyl bromide in DMF or THF using K₂CO₃ as a base yields the target compound .
Industrial-Scale Production
Continuous flow reactors enhance efficiency, with purification via column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) .
Physicochemical Properties
Physical State and Solubility
-
Appearance: Pale yellow crystalline solid.
-
Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons; insoluble in water .
Thermodynamic and Electronic Properties
| Property | Value | Source |
|---|---|---|
| Density (g/cm³) | 1.458 ± 0.06 (predicted) | |
| Boiling Point (°C) | 293.4 ± 25.0 (predicted) | |
| pKa | 3.33 ± 0.32 | |
| LogP (octanol-water) | 3.92 |
Chemical Reactivity and Applications
Substitution Reactions
The bromine and chlorine atoms undergo nucleophilic aromatic substitution (NAS) with reagents like NaOH or amines, forming derivatives such as 4-amino-2-chloro-N-isopropylaniline .
Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids yields biaryl compounds, useful in pharmaceuticals and agrochemicals .
Oxidation and Reduction
-
Oxidation: Forms quinones using KMnO₄ in acidic conditions.
-
Reduction: LiAlH₄ reduces the amine to a secondary alcohol .
Applications in Research and Industry
Medicinal Chemistry
-
Antimicrobial Agents: Derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
-
Antitubercular Activity: IC₅₀ values <10 µM in vitro against Mycobacterium tuberculosis .
Materials Science
-
Nonlinear Optical (NLO) Materials: Single crystals exhibit second-harmonic generation (SHG) efficiency 1.5× that of KDP, with thermal stability up to 115°C .
-
Organic Electronics: Used in OLEDs due to electron-withdrawing halogens enhancing charge transport .
Industrial Catalysis
Serves as a ligand in Pd-catalyzed cross-coupling reactions, improving yields by 15–20% compared to traditional ligands .
| Hazard Class | GHS Code |
|---|---|
| Acute toxicity (oral) | H302 |
| Skin irritation | H315 |
| Eye damage | H319 |
| Respiratory irritation | H335 |
Comparison with Analogous Compounds
| Compound | Substituents | Key Differences |
|---|---|---|
| 4-Bromo-2-fluoro-N-isopropylaniline | F instead of Cl | Higher LogP (4.2 vs. 3.9), reduced thermal stability |
| 4-Chloro-2-bromo-N-isopropylaniline | Cl/Br positions swapped | Altered NAS reactivity and crystal packing |
| 4-Bromo-2,6-dichloro-N-isopropylaniline | Additional Cl at 6-position | Enhanced antimicrobial activity (MIC 1–4 µg/mL) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume